

Introduction: A Privileged Scaffold Functionalized for Modern Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Compound of Interest

Compound Name: 1-Boc-Oxindole-5-boronic acid

Cat. No.: B567234

[Get Quote](#)

1-Boc-Oxindole-5-boronic acid pinacol ester (CAS No: 777061-36-6) is a highly versatile synthetic building block that has gained prominence in medicinal chemistry and drug discovery.[1] Its structure uniquely combines three key features:

- **The Oxindole Core:** This bicyclic lactam is a "privileged scaffold," frequently found in the structures of bioactive natural products and synthetic drugs. Its rigid conformation and hydrogen bonding capabilities make it an ideal framework for designing enzyme inhibitors, particularly protein kinase inhibitors.
- **The Boc Protecting Group:** The tert-butyloxycarbonyl (Boc) group on the indole nitrogen serves a dual purpose. It enhances the solubility of the molecule in common organic solvents and deactivates the otherwise reactive N-H proton, preventing unwanted side reactions and directing reactivity to other positions.
- **The Boronic Acid Pinacol Ester:** This functional group is a cornerstone of modern synthetic chemistry, primarily for its role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[2] The pinacol ester form offers significant advantages over the corresponding free boronic acid, including enhanced stability, resistance to premature decomposition (protodeboronation), and ease of purification by standard techniques like silica gel chromatography.[2][3]

This guide provides detailed application notes and protocols for leveraging this powerful reagent in the synthesis of complex molecular architectures, with a focus on its application in drug discovery workflows.

Physicochemical Properties

Property	Value	Reference
Chemical Name	tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-oxoindoline-1-carboxylate	[1]
CAS Number	777061-36-6	[1]
Molecular Formula	C ₁₉ H ₂₆ BNO ₄	[1]
Molecular Weight	343.23 g/mol	[1]
Appearance	Solid	[1]
Melting Point	131-136 °C	[1]

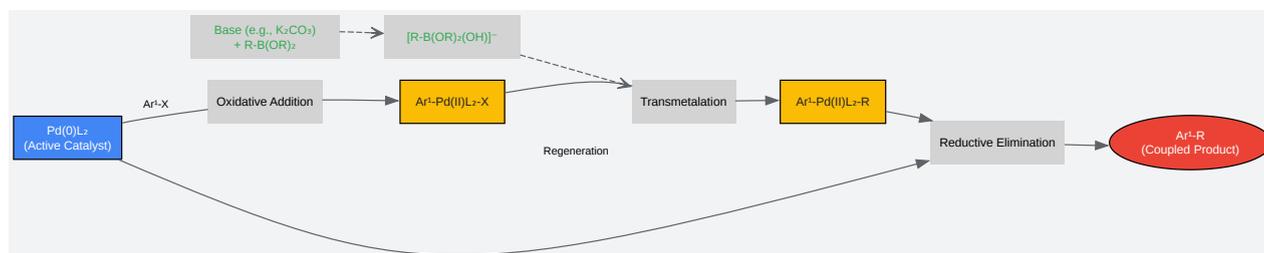
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of **1-Boc-Oxindole-5-boronic acid** pinacol ester is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction enables the formation of a carbon-carbon bond between the C5 position of the oxindole core and a variety of sp²-hybridized carbon atoms (aryl, heteroaryl, vinyl), providing a direct route to 5-substituted oxindole derivatives.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are:

- Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide (or triflate) bond of the electrophilic coupling partner (e.g., an aryl bromide), forming a Pd(II) intermediate.
- Transmetalation: The organic moiety from the boronic ester is transferred to the palladium center. This step is facilitated by a base, which activates the boronic ester to form a more nucleophilic "ate" complex.^[4]
- Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.



[Click to download full resolution via product page](#)

Figure 1: The Palladium-Catalyzed Suzuki-Miyaura Catalytic Cycle.

Application Protocol 1: Synthesis of 5-Aryl-Oxindoles for Kinase Inhibitor Scaffolds

The 5-aryl-oxindole motif is a key pharmacophore in numerous potent kinase inhibitors. The aryl group at the C5 position often extends into the solvent-exposed region of the ATP-binding pocket, allowing for modifications that enhance potency and selectivity. This protocol provides a reliable method for synthesizing these valuable compounds.

Protocol: Palladium-Catalyzed Coupling with an Aryl Bromide

This procedure details the coupling of **1-Boc-Oxindole-5-boronic acid** pinacol ester with 1-bromo-4-methoxybenzene as a representative electron-rich aryl halide.

Materials:

- **1-Boc-Oxindole-5-boronic acid** pinacol ester (1.0 equiv)
- Aryl Halide (e.g., 1-bromo-4-methoxybenzene, 1.1 equiv)
- Palladium Catalyst (e.g., [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂], 0.03 equiv)
- Base (e.g., Potassium Carbonate (K₂CO₃), anhydrous, 3.0 equiv)
- Solvent: 1,4-Dioxane and Water (4:1 v/v)
- Reaction Vessel (e.g., Schlenk tube or microwave vial)
- Inert Gas Supply (Argon or Nitrogen)

Step-by-Step Methodology:

- Vessel Preparation: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add **1-Boc-Oxindole-5-boronic acid** pinacol ester (e.g., 100 mg, 0.29 mmol), 1-bromo-4-methoxybenzene (59 mg, 0.32 mmol), and anhydrous K₂CO₃ (120 mg, 0.87 mmol).

- **Inert Atmosphere:** Seal the vessel with a septum. Evacuate the tube and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure all oxygen is removed. Causality: The Pd(0) species, which is the active catalyst, is sensitive to oxidation and can be deactivated by atmospheric oxygen, halting the catalytic cycle.[2]
- **Solvent Addition:** Add the degassed 4:1 dioxane/water solvent mixture (e.g., 3 mL) via syringe. Stir the suspension for 5 minutes. Causality: The mixed solvent system is crucial. Dioxane solubilizes the organic reactants, while water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.[3]
- **Catalyst Addition:** Under a positive pressure of inert gas, quickly add the Pd(dppf)Cl₂ catalyst (6.4 mg, 0.0087 mmol).
- **Reaction:** Place the sealed vessel in a preheated oil bath at 90 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the limiting reagent is consumed (typically 4-12 hours).
- **Work-up:** Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (15 mL) and water (10 mL). Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL).
- **Purification:** Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 5-aryl-oxindole product.

Subsequent Boc Deprotection

To obtain the final N-H oxindole, the Boc group must be removed.

- Dissolve the purified Boc-protected product in dichloromethane (DCM).
- Add trifluoroacetic acid (TFA, 5-10 equivalents) dropwise at 0 °C.
- Allow the reaction to warm to room temperature and stir for 1-2 hours until TLC indicates complete conversion.
- Concentrate the reaction mixture in vacuo. Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize the acid. Dry, filter, and concentrate to yield the deprotected 5-aryl-oxindole.

Expected Results & Substrate Scope

This protocol is robust and applicable to a wide range of aryl and heteroaryl halides. The choice of catalyst, ligand, and base may need optimization for particularly challenging substrates.

Aryl Halide Type	Typical Catalyst/Ligand	Base	Expected Yield	Notes
Electron-Rich Aryl Bromide	Pd(dppf)Cl ₂	K ₂ CO ₃	80-95%	Generally high-yielding and clean reactions.
Electron-Poor Aryl Bromide	Pd(dppf)Cl ₂ or Pd ₂ (dba) ₃ /SPhos	K ₂ CO ₃	75-90%	Reactions are often faster than with electron-rich partners.
Sterically Hindered Aryl Bromide	Pd ₂ (dba) ₃ /XPhos or SPhos	K ₃ PO ₄	60-85%	Bulky phosphine ligands are required to facilitate oxidative addition and reductive elimination.[3][4]
Heteroaryl Chloride	Pd ₂ (dba) ₃ /SPhos	K ₃ PO ₄	50-80%	Aryl chlorides are less reactive; more active catalyst systems are often necessary.[4]

```
graph TD
  A[Start: 1-Boc-Oxindole-5-boronic acid pinacol ester + Aryl Halide] --> B[Step 1: Combine Reagents & Base];
  B --> C[Step 2: Degas & Add Solvent];
  C --> D[Step 3: Add Pd Catalyst];
  D --> E[Step 4: Heat & Monitor Reaction];
  E --> F[Step 5: Aqueous Work-up & Extraction];
  F --> G[Step 6: Column Chromatography];
  G --> H[Product: 1-Boc-5-Aryl-Oxindole];
  H --> I[Step 7: TFA / DCM];
  I --> J[Final Product: 5-Aryl-Oxindole];

  // Styling
  style A fill:#F1F3F4,stroke:#5F6368
  style H fill:#4285F4,stroke:#FFFFFF,color:#FFFFFF
  style J fill:#34A853,stroke:#FFFFFF,color:#FFFFFF
}
```

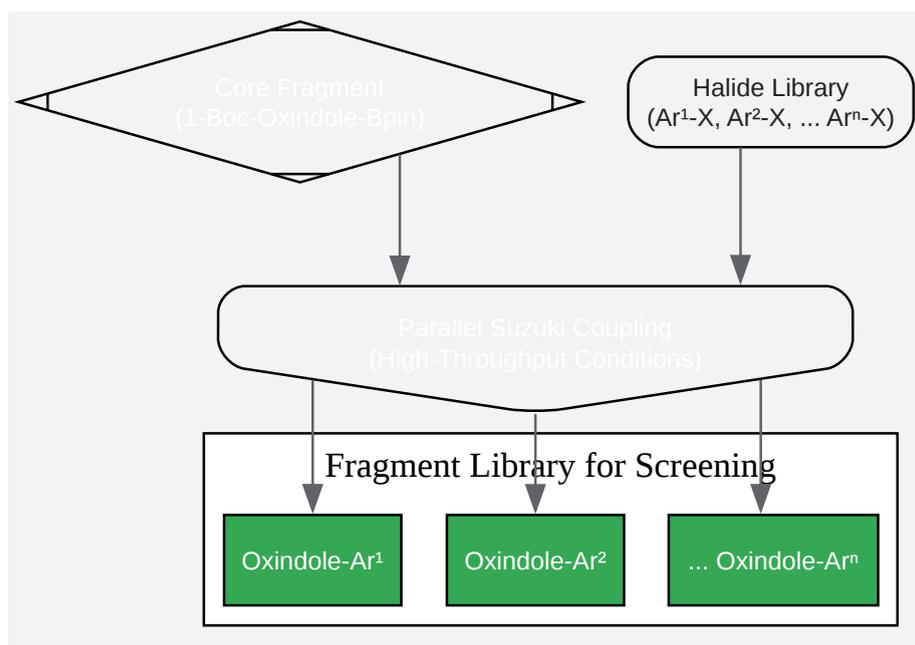
Figure 2: Workflow for the Synthesis and Deprotection of 5-Aryl-Oxindoles.

Application Note 2: Enabling Fragment-Based Drug Discovery (FBDD)

Fragment-Based Drug Discovery (FBDD) is a powerful strategy for identifying lead compounds. It involves screening small, low-complexity molecules ("fragments") for weak binding to a biological target. Hits are then optimized and grown into more potent leads. **1-Boc-Oxindole-5-boronic acid** pinacol ester is an ideal starting point for an FBDD campaign.

Strategy: Rapid Library Elaboration

The boronic ester functionality allows for the rapid synthesis of a diverse library of analogs from a common core. By coupling the oxindole fragment with a curated set of commercially available aryl and heteroaryl halides, researchers can efficiently explore the structure-activity relationship (SAR) around the C5 position.



[Click to download full resolution via product page](#)

Figure 3: Logic Diagram for FBDD Library Synthesis.

Protocol Considerations for Parallel Synthesis

- **Robust Conditions:** Use a catalyst system known for its broad substrate scope and tolerance of diverse functional groups, such as a combination of Pd₂(dba)₃ and a bulky biarylphosphine ligand (e.g., SPhos).
- **Stoichiometry:** Use the boronic ester as the limiting reagent to ensure complete conversion and simplify purification.
- **Automation:** Employ automated liquid handlers and parallel synthesis reactors to manage the large number of reactions efficiently.
- **Purification:** High-throughput purification is essential. Techniques like mass-directed preparative HPLC are ideal for isolating the desired products from a large library.
- **Quality Control:** Each library member should be analyzed by LC-MS and ¹H NMR to confirm identity and purity before biological screening.

By systematically exploring chemical space around the oxindole core, this approach accelerates the hit-to-lead optimization process, making **1-Boc-Oxindole-5-boronic acid** pinacol ester an invaluable tool for modern drug discovery.

References

- Thomas, A. A., et al. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. *Journal of the American Chemical Society*. Available at: [\[Link\]](#)
- Beckmann, J., et al. (2020). Boronic, Diboronic and Boric Acid Esters of 1,8-Naphthalenediol – Synthesis, Structure and Formation of Boronium Salts. *Dalton Transactions*. Available at: [\[Link\]](#)
- Leonori, D., et al. (2012). Direct Stereospecific Amination of Alkyl and Aryl Pinacol Boronates. *Angewandte Chemie*. Available at: [\[Link\]](#)
- Wang, G-Z., et al. (2020). Synthesis of Arylboronic Pinacol Esters from Corresponding Arylamines. *Organic Syntheses*. Available at: [\[Link\]](#)
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [\[Link\]](#)
- Yoneda Labs. (2023). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [\[Link\]](#)
- Silva, M., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. *Molecules*. Available at: [\[Link\]](#)
- Driver, T. G., et al. (2013). Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of [5][6]-Fused Indole Heterocycles. *The Journal of Organic Chemistry*. Available at: [\[Link\]](#)
- Buchwald, S. L., et al. (2002). Catalysts for Suzuki–Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. *Journal of the American Chemical Society*. Available at: [\[Link\]](#)
- Procter, D. J., et al. (2020). Synthesis of α -Aryl Oxindoles by Friedel-Crafts Alkylation of Arenes. *Organic Letters*. Available at: [\[Link\]](#)
- ResearchGate. (n.d.). Synthesis of boronic acid pinacol ester and diboronic acid bis(pinacol) ester... Scientific Diagram. Available at: [\[Link\]](#)
- Singh, V. K., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. *Molecules*. Available at: [\[Link\]](#)
- Silva, M., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. *Molecules*. Available at: [\[Link\]](#)
- PubChem. (n.d.). Boric acid, pinacol ester. Available at: [\[Link\]](#)
- Moitessier, N., & Plescia, J. (2020). Design and discovery of boronic acid drugs. *European Journal of Medicinal Chemistry*. Available at: [\[Link\]](#)

- Miyaura, N., & Hall, D. H. (2000). Suzuki–Miyaura cross-couplings of secondary allylic boronic esters. Chemical Communications. Available at: [\[Link\]](#)
- Royal Society of Chemistry. (n.d.). Supporting Information for a publication. Available at: [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 1-Boc-吲哚-5-硼酸频哪醇酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. pstorage-accs-6854636.s3.amazonaws.com [pstorage-accs-6854636.s3.amazonaws.com]
- To cite this document: BenchChem. [Introduction: A Privileged Scaffold Functionalized for Modern Synthesis]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b567234#1-boc-oxindole-5-boronic-acid-pinacol-ester-applications>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com